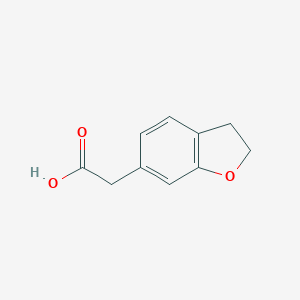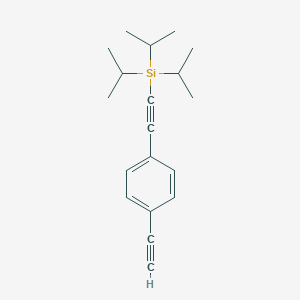
1-(3-(Trifluorometil)fenil)pent-4-en-1-ona
Descripción general
Descripción
1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one is an organic compound with the molecular formula C12H11F3O. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pent-4-en-1-one moiety.
Aplicaciones Científicas De Investigación
1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Métodos De Preparación
The synthesis of 1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with an appropriate alkene under specific conditions. One common method includes the use of a base-catalyzed aldol condensation reaction, followed by dehydration to form the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to achieve higher yields and purity .
Análisis De Reacciones Químicas
1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Mecanismo De Acción
The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact with biological membranes and enzymes effectively. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one can be compared with other similar compounds, such as:
3-(Trifluoromethyl)phenyl isocyanate: Used in the preparation of various derivatives.
4’-(Trifluoromethyl)phenylacetone: Known for its use as an intermediate in organic synthesis. The uniqueness of 1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Propiedades
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]pent-4-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O/c1-2-3-7-11(16)9-5-4-6-10(8-9)12(13,14)15/h2,4-6,8H,1,3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVAOVDXZWAFPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)C1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562774 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125996-99-8 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene](/img/structure/B170546.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B170547.png)

![2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride](/img/structure/B170553.png)
![6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B170554.png)




![4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl](/img/structure/B170597.png)




